6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Description

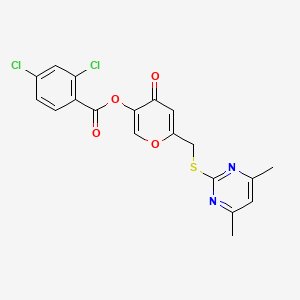

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate (CAS: 877636-23-2, molecular formula C₁₉H₁₄Cl₂N₂O₄S, molecular weight 437.30 g/mol) is a heterocyclic derivative featuring a pyran-4-one core linked to a 2,4-dichlorobenzoate ester via a thioether-containing pyrimidine bridge. This structure integrates multiple pharmacophoric elements:

- A pyran-4-one moiety, which may contribute to hydrogen bonding or metal coordination.

- A 2,4-dichlorobenzoate ester, likely influencing electronic properties and target binding via halogen interactions.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O4S/c1-10-5-11(2)23-19(22-10)28-9-13-7-16(24)17(8-26-13)27-18(25)14-4-3-12(20)6-15(14)21/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYLHDHSOJUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic molecule that presents a unique combination of structural features, including pyrimidine, pyran, and benzoate moieties. This article delves into its biological activity, exploring its potential applications in various therapeutic contexts based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 427.4 g/mol. The structural complexity arises from the presence of a thioether linkage derived from a pyrimidine derivative, which may influence its biological interactions and mechanisms of action.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Moiety | Contributes to potential enzyme interactions |

| Pyran Core | Implicated in various biological activities |

| Benzoate Group | Enhances lipophilicity and cellular uptake |

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyran and pyrimidine can disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Mechanism of Action : The compound may engage with specific enzymes or receptors, modulating their activity and leading to antimicrobial effects. For example, it could potentially inhibit trypanothione reductase (TR), an essential enzyme in certain parasites, leading to increased reactive oxygen species (ROS) levels, which are detrimental to the pathogen's survival .

- Case Studies : In a study assessing various compounds against tropical diseases such as malaria and leishmaniasis, several derivatives demonstrated effective EC50 values below 10 μM, indicating strong bioactivity against these pathogens .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated using assays such as the MTT assay, which measures cell viability based on mitochondrial activity. Preliminary findings suggest that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U-937 Monocytes | 15 | 10 |

| Cancer Cell Line A | 5 | 30 |

| Cancer Cell Line B | 12 | 12 |

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact favorably with key amino acids in target proteins, enhancing its therapeutic potential.

Comparison with Similar Compounds

Key Differences :

- Substitution Pattern : The target compound has 2,4-dichloro substitution on the benzoate ring, while BI58019 features 2,5-dichloro (CAS: 877636-23-2) .

- This may alter binding affinity in biological targets reliant on halogen bonding. Solubility: The 2,4-dichloro isomer’s symmetry could marginally reduce polarity compared to 2,5-dichloro, affecting pharmacokinetics.

| Property | Target Compound | BI58019 |

|---|---|---|

| Benzoate Substitution | 2,4-Dichloro | 2,5-Dichloro |

| Molecular Weight (g/mol) | 437.30 | 437.30 |

| Halogen Bonding Potential | High (para-dichloro) | Moderate (meta-dichloro) |

Pyrimidine-Coumarin Hybrids ()

Compounds 4i and 4j from incorporate coumarin and tetrazole moieties instead of dichlorobenzoate and pyran-4-one .

- Tetrazole: Mimics carboxylic acid bioisostere, improving metabolic stability.

- Biological Activity : Coumarin-pyrimidine hybrids often exhibit antimicrobial or anticancer activity, whereas the target compound’s dichlorobenzoate group may prioritize enzyme inhibition (e.g., kinase or protease targets).

Thietane-Containing Pyrimidine Derivatives ()

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1 ) replaces the dichlorobenzoate with a thietane-ethyl ester system .

- Ethyl Ester: Improves solubility but may reduce target affinity compared to aromatic esters.

- ADMET Profile : Thietane derivatives often show moderate metabolic stability due to sulfur oxidation susceptibility, whereas the target compound’s thioether linkage (C–S–C) is more stable.

Q & A

What experimental parameters are critical for optimizing the synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate, and how can they be systematically controlled?

Level: Basic

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions:

- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (40–60°C) are preferable for thioether bond formation to minimize decomposition .

- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance nucleophilic substitution efficiency during pyrimidine-thiol coupling .

- Solvents: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane is suitable for acylation steps .

- Reaction Time: Monitor via TLC or HPLC to avoid over-reaction, particularly during esterification .

How can mechanistic pathways for the formation of the thioether linkage in this compound be elucidated?

Level: Advanced

Methodological Answer:

Mechanistic studies should combine:

- Isotopic Labeling: Use deuterated or ¹³C-labeled 4,6-dimethylpyrimidin-2-thiol to track bond formation via NMR or mass spectrometry .

- Computational Modeling: Density Functional Theory (DFT) can predict transition states and activation energies for thiol-methyl coupling .

- Kinetic Profiling: Measure reaction rates under varying pH and temperature to identify rate-determining steps .

What advanced structural characterization techniques are recommended to resolve ambiguities in the compound’s stereochemistry or crystallinity?

Level: Basic

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD): Resolves absolute configuration and confirms the spatial arrangement of the pyran-4-one and dichlorobenzoate moieties .

- Dynamic NMR Spectroscopy: Detects conformational flexibility in the thioether-methyl bridge .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities .

How should researchers address contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Sample Degradation: Perform stability studies (e.g., HPLC under varying pH/temperature) to assess decomposition products .

- Assay Variability: Standardize bioactivity protocols (e.g., MIC assays for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) .

- Structural Confirmation: Re-characterize batches used in conflicting studies via XRD or 2D NMR to rule out batch-to-batch variability .

What strategies are effective for studying structure-activity relationships (SAR) of this compound’s pyrimidine and dichlorobenzoate moieties?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 2,4-dichlorobenzoate with 3,5-dimethylbenzoate) to assess electronic and steric effects .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- In Vitro Assays: Compare bioactivity across analogs in enzyme inhibition or cytotoxicity assays to correlate substituent changes with potency .

How can degradation pathways of this compound under experimental storage or reaction conditions be systematically investigated?

Level: Advanced

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV irradiation), and hydrolytic conditions (acidic/alkaline pH), followed by LC-MS to identify degradation products .

- Stabilization Protocols: Test antioxidants (e.g., BHT) or inert atmospheres (N₂) during storage to suppress oxidative decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.